molecular formula C26H25NO5 B3046046 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine CAS No. 1185841-92-2

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine

Cat. No.: B3046046
CAS No.: 1185841-92-2
M. Wt: 431.5
InChI Key: IYYLJDCIQNUTTJ-DEOSSOPVSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a common protecting group in solid-phase peptide synthesis, which is a method used to produce peptides in a controlled and sequential manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine typically involves the protection of the amino group of L-homoserine with the Fmoc group. This is achieved through the reaction of L-homoserine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The O-benzyl group is introduced by reacting the intermediate with benzyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Chloride: Used for the protection of the amino group.

    Piperidine: Used for the deprotection of the Fmoc group.

    Benzyl Bromide:

    Pd/C: Used for the removal of the O-benzyl group through hydrogenolysis.

    DCC or DIC: Used for coupling reactions in peptide synthesis.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, the coupled peptide, and the intermediates formed during the synthesis process .

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-lysine

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine is unique due to the presence of both the Fmoc and O-benzyl protecting groups, which provide dual protection during peptide synthesis. This dual protection allows for greater control and precision in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYLJDCIQNUTTJ-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164564
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185841-92-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-homoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185841-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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